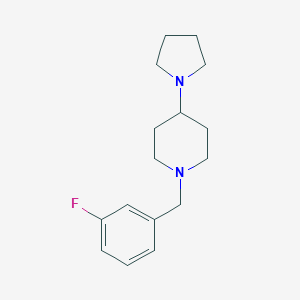
1-(3-Fluorobenzyl)-4-(pyrrolidin-1-yl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Fluorobenzyl)-4-(pyrrolidin-1-yl)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FPBPP and is a piperidine derivative.
作用机制
The mechanism of action of FPBPP involves its binding to the dopamine transporter (DAT) protein. DAT is responsible for the reuptake of dopamine from the synaptic cleft, which is necessary for normal neurotransmission. FPBPP binds to DAT and inhibits its reuptake function, leading to increased levels of dopamine in the synaptic cleft. This increased dopamine level leads to the desired physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FPBPP are mainly due to its action on the dopamine transporter. The increased levels of dopamine in the synaptic cleft lead to enhanced neurotransmission, which can have various effects on the body. Some of the effects include increased motivation, improved cognitive function, and reduced anxiety.
实验室实验的优点和局限性
The advantages of using FPBPP in lab experiments include its high selectivity and potency as a dopamine transporter ligand. FPBPP can be used to study the effects of dopamine on various physiological and biochemical processes. However, the limitations of using FPBPP include its potential toxicity and the need for specialized equipment and protocols for handling and storage.
未来方向
The potential applications of FPBPP in various fields make it an attractive area of research for future studies. Some of the future directions for research on FPBPP include the development of new synthetic methods for its production, the study of its potential therapeutic applications in various neurological disorders, and the investigation of its potential use as a research tool in neuroscience. Additionally, further studies are needed to determine the safety and toxicity of FPBPP and its potential side effects.
Conclusion:
In conclusion, FPBPP is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its high selectivity and potency as a dopamine transporter ligand make it an attractive area of research for future studies. While there are limitations to its use in lab experiments, the potential benefits of studying FPBPP make it an important area of research for the scientific community.
合成方法
FPBPP can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3-fluorobenzyl chloride with pyrrolidine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with piperidine to form FPBPP. Other methods include the use of different reagents and catalysts.
科学研究应用
FPBPP has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of FPBPP is in the field of neuroscience. FPBPP has been shown to act as a potent and selective dopamine transporter ligand, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and addiction.
属性
产品名称 |
1-(3-Fluorobenzyl)-4-(pyrrolidin-1-yl)piperidine |
|---|---|
分子式 |
C16H23FN2 |
分子量 |
262.37 g/mol |
IUPAC 名称 |
1-[(3-fluorophenyl)methyl]-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C16H23FN2/c17-15-5-3-4-14(12-15)13-18-10-6-16(7-11-18)19-8-1-2-9-19/h3-5,12,16H,1-2,6-11,13H2 |
InChI 键 |
HSEHCQJLPBUHJC-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2CCN(CC2)CC3=CC(=CC=C3)F |
规范 SMILES |
C1CCN(C1)C2CCN(CC2)CC3=CC(=CC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B246910.png)


![1-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-indazole](/img/structure/B246917.png)


![1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole](/img/structure/B246922.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B246924.png)
![1-Sec-butyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246925.png)

![N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide](/img/structure/B246932.png)


